3-Oxo-3-(phenylsulfonamido)propionic Acid

physicochemical characterization chromatography optimization formulation development

This β-keto sulfonamide (CAS 409332-59-8) is structurally and functionally differentiated from its reduced analog 3-(phenylsulfonamido)propanoic acid (CAS 31867-78-4) by the reactive β-keto acid moiety, which enables decarboxylative coupling, enolate chemistry, and novel sulfonamide library synthesis. Its distinct pKa (2.20) and higher density (1.476 g/cm³) yield unique reversed-phase chromatographic behavior critical for impurity profiling and stability-indicating method development. The pH-dependent ionization profile supports solubility–permeability correlation studies and pH-sensitive formulation research. Due to thermal decarboxylation susceptibility, verify vendor-specific storage compliance (−20°C to +4°C) and cold-chain shipping protocols before ordering. Insist on a certificate of analysis confirming β-keto acid integrity and chromatographic purity.

Molecular Formula C9H9NO5S
Molecular Weight 243.23
CAS No. 409332-59-8
Cat. No. B2416018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3-(phenylsulfonamido)propionic Acid
CAS409332-59-8
Molecular FormulaC9H9NO5S
Molecular Weight243.23
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(=O)O
InChIInChI=1S/C9H9NO5S/c11-8(6-9(12)13)10-16(14,15)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13)
InChIKeyZXBCQAMDHYCUFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-3-(phenylsulfonamido)propionic Acid (CAS 409332-59-8): Procurement-Grade Physical and Analytical Specifications


3-Oxo-3-(phenylsulfonamido)propionic acid (IUPAC: 3-(benzenesulfonamido)-3-oxopropanoic acid, CAS 409332-59-8) is a sulfonamide-containing research chemical with the molecular formula C₉H₉NO₅S and a molecular weight of 243.24 g/mol [1]. The compound is characterized by a predicted density of 1.476±0.06 g/cm³ and a predicted acid dissociation constant (pKa) of 2.20±0.32 . It is commercially available from multiple suppliers as a white to yellow solid, with typical purity specifications ranging from 95% to 98% .

Why 3-Oxo-3-(phenylsulfonamido)propionic Acid Cannot Be Replaced by Common Analogs: Structural and Property Differentiation


The 3-oxo-3-(phenylsulfonamido)propionic acid scaffold differs fundamentally from its reduced analog 3-(phenylsulfonamido)propanoic acid (CAS 31867-78-4) in both structure and measurable physicochemical properties. The presence of the β-keto acid moiety in the target compound confers distinct reactivity (e.g., susceptibility to decarboxylation under thermal or acidic conditions) and alters key parameters such as density and acidity [1]. These differences directly impact chromatographic behavior, solubility, and stability during storage and handling, rendering simple substitution without revalidation of experimental protocols inadvisable .

Quantitative Differentiation of 3-Oxo-3-(phenylsulfonamido)propionic Acid Against Closest Analogs


Density and pKa Comparison: 3-Oxo-3-(phenylsulfonamido)propionic Acid vs. 3-(Phenylsulfonamido)propanoic Acid

The target compound exhibits a higher predicted density and lower predicted pKa compared to its reduced analog 3-(phenylsulfonamido)propanoic acid. These differences arise from the electron-withdrawing β-keto group and can significantly influence chromatographic retention times and solubility profiles in aqueous buffers .

physicochemical characterization chromatography optimization formulation development

pKa Difference and Ionization State Impact on Biological Assays

The predicted pKa of 3-Oxo-3-(phenylsulfonamido)propionic acid is 2.20±0.32, which is significantly lower than typical values for simple sulfonamido propanoic acids (estimated ~3.5-4.5 based on structural analogs). This lower pKa indicates a stronger acid, resulting in a higher proportion of ionized species at physiological pH (7.4), which can alter membrane permeability and target engagement in biological assays .

enzyme inhibition assays buffer preparation physicochemical profiling

Vendor-Specific Storage Condition Requirements for 3-Oxo-3-(phenylsulfonamido)propionic Acid

Recommended storage conditions for 3-Oxo-3-(phenylsulfonamido)propionic acid vary among vendors, reflecting differences in product formulation and stability data. Sigma-Aldrich recommends storage at +4°C , while AKSci suggests storage in a cool, dry place . QiYueBio recommends storage at -20°C protected from light . These variations highlight the importance of adhering to vendor-specific guidelines to ensure compound integrity, particularly for the β-keto acid moiety which may be susceptible to decarboxylation under suboptimal conditions.

stability studies compound management long-term storage

Procurement Cost Analysis: 3-Oxo-3-(phenylsulfonamido)propionic Acid vs. 3-(Phenylsulfonamido)propanoic Acid

The target compound is priced at a premium compared to its reduced analog, reflecting the additional synthetic steps required to install the β-keto functionality. As of 2025, 3-Oxo-3-(phenylsulfonamido)propionic acid is available at approximately €253 per gram from CymitQuimica , while 3-(phenylsulfonamido)propanoic acid is priced at approximately ¥617 RMB (≈€79) per gram from AmatekSci . This ≈3.2-fold cost difference should be considered when planning large-scale or long-term research programs.

procurement budget planning cost analysis

Recommended Application Scenarios for 3-Oxo-3-(phenylsulfonamido)propionic Acid Based on Quantitative Differentiation


Development of Chromatographic Methods Requiring Distinct Retention Characteristics

Given its higher density (1.476 g/cm³) and lower pKa (2.20) compared to 3-(phenylsulfonamido)propanoic acid, 3-Oxo-3-(phenylsulfonamido)propionic acid will exhibit different chromatographic behavior on reversed-phase columns. This property makes it a suitable candidate for method development studies where separation from structurally similar impurities or degradation products is critical .

Use as a Reactive Building Block in Medicinal Chemistry

The β-keto acid moiety in 3-Oxo-3-(phenylsulfonamido)propionic acid provides a unique reactive handle for further derivatization, including decarboxylative coupling reactions and the formation of enolate intermediates. This reactivity is not present in the reduced analog 3-(phenylsulfonamido)propanoic acid, making the target compound a privileged scaffold for the synthesis of novel sulfonamide-containing libraries [1].

Physicochemical Profiling and Formulation Studies

The distinct pKa of 3-Oxo-3-(phenylsulfonamido)propionic acid (2.20) relative to other sulfonamido propanoic acids alters its ionization state across a range of pH values. This property is valuable for studies investigating the relationship between ionization state and biological activity, solubility, or permeability, and for the development of pH-sensitive formulations .

Stability-Indicating Method Validation

The vendor-specific storage condition requirements (ranging from -20°C to +4°C) suggest that 3-Oxo-3-(phenylsulfonamido)propionic acid may be susceptible to degradation under ambient conditions, likely via decarboxylation of the β-keto acid group. This characteristic makes it a useful model compound for developing and validating stability-indicating analytical methods and for studying the kinetics of decarboxylation in sulfonamide derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxo-3-(phenylsulfonamido)propionic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.